molecular formula C6H14Cl2N2 B2570137 (1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride CAS No. 2227197-80-8

(1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride

Cat. No.: B2570137
CAS No.: 2227197-80-8
M. Wt: 185.09
InChI Key: FADZBAYPQVAMOJ-KXSOTYCDSA-N
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Description

(1S,5S)-3-Methyl-3,6-diazabicyclo[320]heptane dihydrochloride is a bicyclic compound featuring a diazabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride typically involves a stereocontrolled approach. One method includes a stereoselective Cu(I)-catalyzed [2 + 2] photocycloaddition of a 1,6-diene embedded in a sugar derivative . This method ensures the formation of the desired stereochemistry in the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the stereoselective photocycloaddition process to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.

Scientific Research Applications

(1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for (1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride is unique due to its specific stereochemistry and the presence of a diazabicycloheptane core. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-8-3-5-2-7-6(5)4-8;;/h5-7H,2-4H2,1H3;2*1H/t5-,6+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADZBAYPQVAMOJ-KXSOTYCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNC2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CN[C@@H]2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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